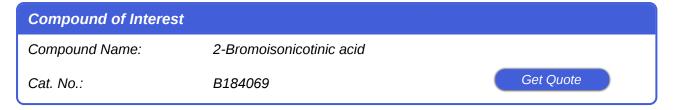


# An In-depth Technical Guide to 2-Bromoisonicotinic Acid (CAS: 66572-56-3)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **2-Bromoisonicotinic acid**, a versatile building block in organic synthesis with significant potential in medicinal chemistry and agrochemical development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and explores its applications, including its role as a precursor for Suzuki and amide coupling reactions. Furthermore, this guide discusses its emerging biological activities, such as its potential as a herbicide and an inhibitor of the NF-kB signaling pathway. Spectroscopic data are presented to aid in its characterization.

# **Chemical and Physical Properties**

**2-Bromoisonicotinic acid**, also known as 2-Bromopyridine-4-carboxylic acid, is a halogenated pyridine derivative. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromide on the pyridine ring, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1][2]

Table 1: Physicochemical Properties of 2-Bromoisonicotinic Acid



Property	Value	Reference(s)
CAS Number	66572-56-3	[3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>	[2]
Molecular Weight	202.01 g/mol	[4]
Appearance	White to light brown crystalline powder	
Melting Point	229-231 °C	-
Boiling Point	447.2 °C at 760 mmHg (Predicted)	
Density	1.813 g/cm³ (Predicted)	-
рКа	2.98 ± 0.10 (Predicted)	-
Solubility	Information not readily available	_

## **Synthesis and Purification**

A common and efficient method for the synthesis of **2-Bromoisonicotinic acid** involves the oxidation of 2-bromo-4-methylpyridine.

# **Experimental Protocol: Synthesis via Oxidation**

#### Materials:

- 2-Bromo-4-methylpyridine
- Potassium permanganate (KMnO<sub>4</sub>) or other suitable oxidizing agent
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium bisulfite (NaHSO₃) (for quenching)
- Water



Ice

#### Procedure:

- In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-bromo-4-methylpyridine in a suitable solvent, such as a mixture of pyridine and water.
- Slowly add a solution of potassium permanganate in water to the reaction mixture while
  maintaining the temperature between 40-50 °C. The addition should be controlled to manage
  the exothermic reaction.
- After the addition is complete, continue stirring the mixture at the same temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
- Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears.
- Filter the mixture to remove the manganese dioxide precipitate.
- Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.
- The crude **2-Bromoisonicotinic acid** will precipitate out of the solution.
- Collect the precipitate by filtration and wash it with cold water.

### **Purification: Recrystallization**

The crude product can be purified by recrystallization to obtain a high-purity solid.

#### Procedure:

- Dissolve the crude **2-Bromoisonicotinic acid** in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.[4]
- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.



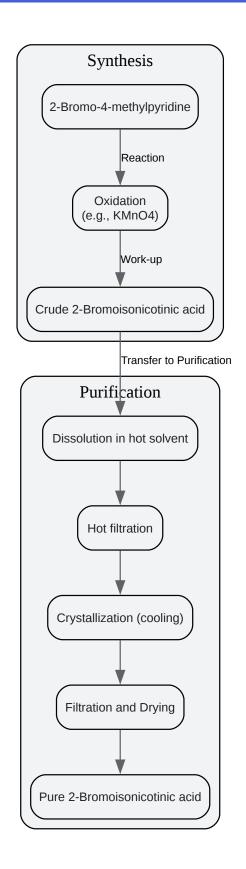




- Collect the pure crystals by filtration.[5]
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.[5]

The following diagram illustrates the general workflow for the synthesis and purification of **2-Bromoisonicotinic acid**.





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Figure 1: Synthesis and Purification Workflow.



# **Spectroscopic Data**

The structural confirmation of **2-Bromoisonicotinic acid** is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-Bromoisonicotinic Acid

Technique	Key Features and Assignments	
<sup>1</sup> H NMR	The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of a 2,4-disubstituted pyridine system.[6]	
<sup>13</sup> C NMR	The carbon NMR spectrum will display six distinct signals for the six carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >160 ppm). The carbon attached to the bromine will also be shifted downfield.[7]	
FT-IR	The infrared spectrum will show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm <sup>-1</sup> ), a sharp C=O stretching band (around 1700 cm <sup>-1</sup> ), and characteristic C=C and C=N stretching vibrations for the pyridine ring.[8]	
Mass Spec.	The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[9] Fragmentation may involve the loss of the carboxylic acid group.	

# **Chemical Reactivity and Applications in Synthesis**



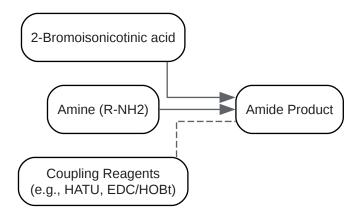
**2-Bromoisonicotinic acid** is a valuable synthon due to its two reactive sites: the carboxylic acid group and the bromo substituent.

### **Amide Coupling Reactions**

The carboxylic acid moiety can readily undergo amide bond formation with a variety of amines using standard coupling reagents.[10][11]

General Experimental Protocol: Amide Coupling

- To a solution of **2-Bromoisonicotinic acid** in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).[7]
- Stir the mixture at room temperature for a short period to activate the carboxylic acid.
- Add the desired amine to the reaction mixture.
- Continue stirring at room temperature until the reaction is complete.
- Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
- Purify the resulting amide by chromatography or recrystallization.



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Figure 2: Amide Coupling Reaction.

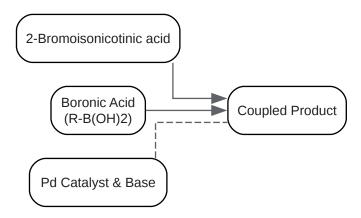
# **Suzuki-Miyaura Coupling Reactions**



The bromine atom at the 2-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl substituents.[12][13]

General Experimental Protocol: Suzuki-Miyaura Coupling

- In a reaction vessel, combine **2-Bromoisonicotinic acid** (or its ester derivative), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf)), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, CS<sub>2</sub>CO<sub>3</sub>).
- Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.
- Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed.
- After cooling, perform an aqueous workup to remove inorganic salts.
- Extract the product with an organic solvent and purify by chromatography or recrystallization.



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Figure 3: Suzuki-Miyaura Coupling Reaction.

# **Biological Activities and Potential Applications**

Recent studies have highlighted the potential of **2-Bromoisonicotinic acid** and its derivatives in various biological applications.



### **Herbicidal Activity**

**2-Bromoisonicotinic acid** has been identified as a non-coding amino acid-based herbicide. [14] While the precise mechanism of action is still under investigation, it is hypothesized to interfere with essential amino acid biosynthesis or other metabolic pathways in plants.[5]

Experimental Protocol: Plant Growth Inhibition Assay

- Prepare solutions of 2-Bromoisonicotinic acid at various concentrations in a suitable solvent.
- Germinate seeds of a model plant (e.g., Arabidopsis thaliana) on a growth medium (e.g., Murashige and Skoog medium).
- Transfer the seedlings to a new growth medium containing the different concentrations of 2-Bromoisonicotinic acid.
- Incubate the plants under controlled growth conditions (light, temperature, humidity).
- Measure root length, shoot fresh weight, and other growth parameters at regular intervals to determine the inhibitory effect of the compound.

### Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) signaling pathway is a crucial regulator of inflammation, and its dysregulation is implicated in numerous diseases. There is evidence to suggest that **2-bromoisonicotinic acid** derivatives can inhibit this pathway.[15]

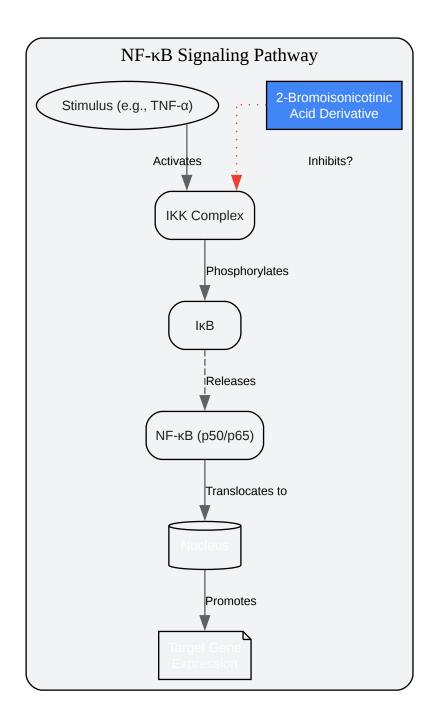
Experimental Protocol: NF-kB Luciferase Reporter Assay

- Culture a suitable cell line (e.g., HEK293T) and transiently transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).[14][16]
- After transfection, treat the cells with various concentrations of 2-Bromoisonicotinic acid for a specified period.
- Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis
   Factor-alpha (TNF-α).[17]



- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
   [16]
- Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on NF-kB-dependent transcription.

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition.





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